![molecular formula C12H9NO4S B6391794 3-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% CAS No. 1262006-87-0](/img/structure/B6391794.png)
3-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% (hereafter referred to as 3-MCP) is a novel compound of thiophene-based carboxylic acid, with a wide range of potential applications in organic synthesis, medicinal chemistry, and other areas of scientific research.
Applications De Recherche Scientifique
3-MCP has a wide range of potential applications in scientific research, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 3-MCP can be used as a starting material for the synthesis of various thiophene-based compounds. In medicinal chemistry, 3-MCP can be used as a starting material for the synthesis of various biologically active compounds, such as anti-cancer drugs. In biochemistry, 3-MCP can be used as a starting material for the synthesis of various enzymes and proteins.
Mécanisme D'action
The mechanism of action of 3-MCP is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. In addition, 3-MCP may also act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MCP are not well understood. However, it is believed that the compound may have anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, 3-MCP may also have neuroprotective effects, as it has been found to reduce the levels of amyloid beta in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-MCP in laboratory experiments is its low cost and availability. In addition, the compound is relatively easy to synthesize and purify, and has a wide range of potential applications in scientific research. The main limitation of using 3-MCP in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in aqueous systems.
Orientations Futures
The potential future directions for 3-MCP include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, 3-MCP could be used as a starting material for the synthesis of various other compounds, such as drugs, enzymes, and proteins. Finally, 3-MCP could be used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-MCP is relatively straightforward and involves the reaction of thiophene-3-carboxylic acid with an alkylating agent, such as ethyl bromoacetate. The reaction is performed in aprotic solvent, such as dimethylformamide, at temperatures between 0 and 20 °C. The reaction is usually complete in a few hours. The product is then purified by column chromatography or recrystallization.
Propriétés
IUPAC Name |
3-(5-methoxycarbonylthiophen-3-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c1-17-12(16)9-5-7(6-18-9)8-3-2-4-13-10(8)11(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZIKOVASUXMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

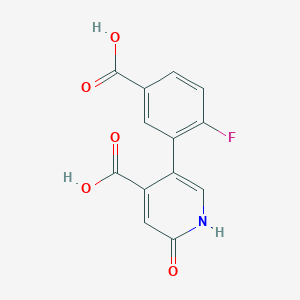
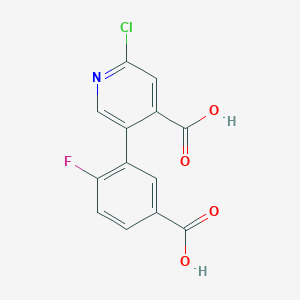


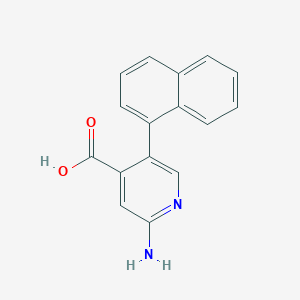
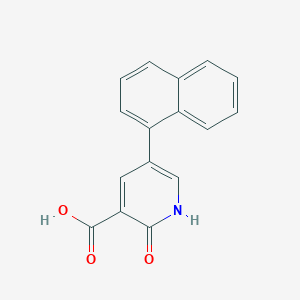
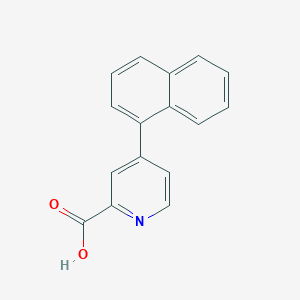
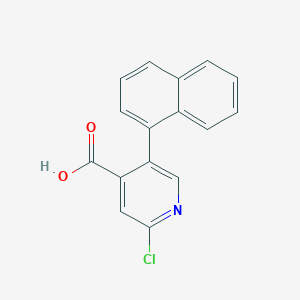
![3-[5-(Methoxycarbonyl)thiophen-3-yl]Isonicotinic acid, 95%](/img/structure/B6391778.png)
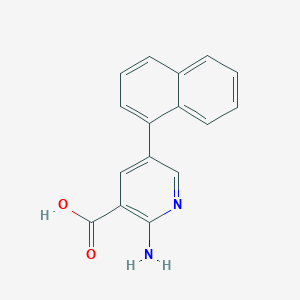
![2-Amino-5-[5-(methoxycarbonyl)thiophen-3-yl]isonicotinic acid, 95%](/img/structure/B6391806.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391814.png)
![5-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391816.png)
![2-Amino-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391827.png)